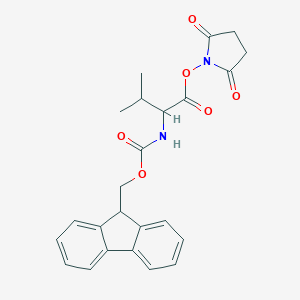

Fmoc-val-osu

Vue d'ensemble

Description

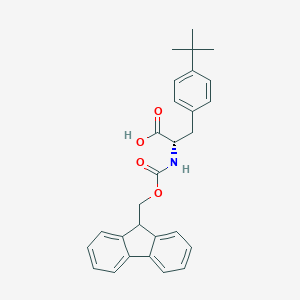

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester: , commonly known as Fmoc-val-osu, is a derivative of valine. It is widely used in peptide synthesis, particularly in solid-phase peptide synthesis techniques. The compound is characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile and used to protect the amine group of amino acids during synthesis .

Applications De Recherche Scientifique

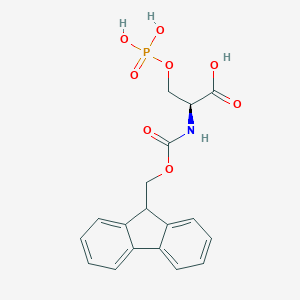

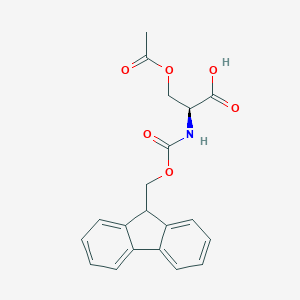

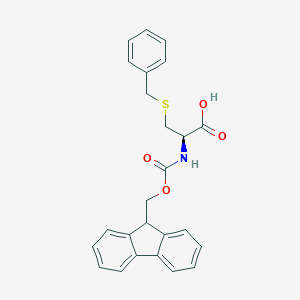

Synthèse peptidique

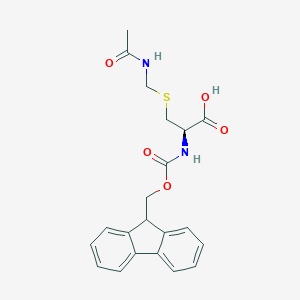

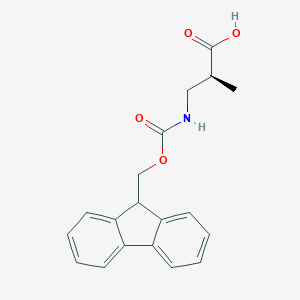

Fmoc-val-osu est largement utilisé dans le domaine de la synthèse peptidique . Il s'agit d'un dérivé de la valine et est un réactif efficace pour la préparation sélective de dérivés N-(9-fluorénylméthoxycarbonyl) d'hydroxy-acides aminés . L'utilisation de this compound dans la synthèse peptidique permet la production de quantités plus importantes de peptides, qui sont essentielles pour diverses études biologiques .

Formation de Fmoc-β-Alanine

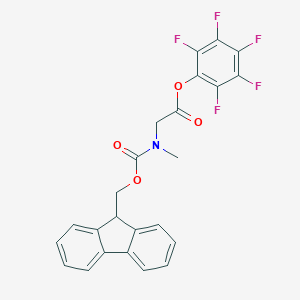

Lors de la protection Fmoc de H-alpha-Me-Val-OH, un sous-produit inconnu a été trouvé et isolé. La caractérisation à l'aide de diverses méthodes analytiques a mené sans équivoque au résultat que Fmoc-beta-Ala-OH s'est formé pendant la réaction . Le réactif Fmoc-OSu s'est avéré être la source de Fmoc-beta-Ala-OH, suivant un mécanisme qui impliquait de nombreuses étapes de déprotonation et d'élimination et un réarrangement de type Lossen comme séquence clé .

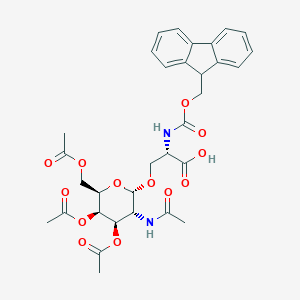

Synthèse de glycopeptides

This compound a été utilisé dans la synthèse de glycopeptides . Les glycopeptides sont des peptides qui contiennent des parties glucidiques (glycanes) attachées de manière covalente aux chaînes latérales des résidus d'acides aminés. Ces composés ont des applications biologiques et thérapeutiques importantes.

Synthèse peptidique en phase solide (SPPS)

This compound est utilisé dans la synthèse peptidique en phase solide (SPPS), une méthode utilisée pour produire des peptides en plus grandes quantités . Cette méthode est particulièrement utile lorsque des modifications non naturelles ou l'introduction d'étiquettes site-spécifiques sont nécessaires .

Production de dipeptides

Mécanisme D'action

Target of Action

The primary target of Fmoc-val-osu is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

This compound operates by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Biochemical Pathways

The this compound compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .

Pharmacokinetics

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Result of Action

The result of the action of this compound is the formation of peptides . The compound allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of this compound is influenced by the chemical environment . For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in DMF . Additionally, the use of strictly controlled piperidine can be avoided by using a cocktail of 5% piperazine, 1% DBU, and 1% formic acid in DMF .

Safety and Hazards

Orientations Futures

The development and use of the Fmoc group and its adaptation to address the need for more green chemical peptide synthesis processes is a valuable resource for research in the post-genomic world . The continuous development of ever-improved protecting group chemistry has been married to dramatic advances in the chemical synthesis of peptides .

Analyse Biochimique

Biochemical Properties

Fmoc-val-osu plays a significant role in biochemical reactions, particularly in the field of peptide synthesis . The Fmoc group serves as a protecting group for amines, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . This compound interacts with various enzymes, proteins, and other biomolecules during these processes .

Cellular Effects

The cellular effects of this compound are primarily observed in the context of peptide synthesis and proteomics studies . It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines in peptide synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, and changes in gene expression during peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal . This process influences the stability and degradation of the compound, and can have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during these processes, and can influence metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways involving this compound is currently limited.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Fmoc-Val-OSu Synthesis: The synthesis of this compound typically involves the reaction of N-alpha-(9-fluorenylmethyloxycarbonyl)-L-valine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale.

Analyse Des Réactions Chimiques

**Types of Reactions:

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-14(2)22(23(29)32-26-20(27)11-12-21(26)28)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJMNCROLRPFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609224 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130878-68-1 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

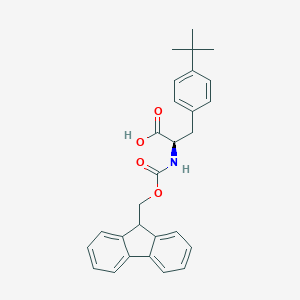

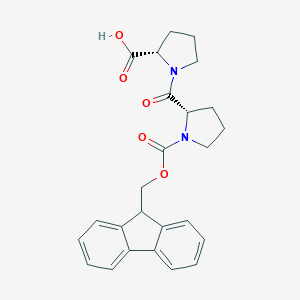

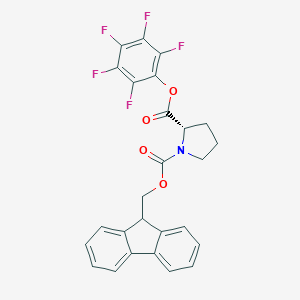

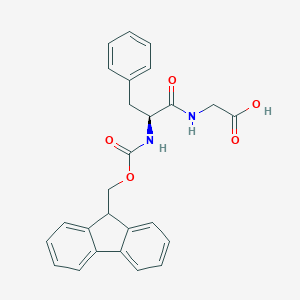

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.